

# Technical Support Center: Mitigating Fermi Level Pinning at Metal/MoS<sub>2</sub> Contacts

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## Compound of Interest

Compound Name: Molybdenum sulfide

Cat. No.: B1676702

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Welcome to the technical support center for researchers, scientists, and professionals working with metal/MoS<sub>2</sub> contacts. This resource provides troubleshooting guidance and answers to frequently asked questions related to the mitigation of Fermi level pinning, a critical challenge in the development of high-performance electronic devices based on molybdenum disulfide (MoS<sub>2</sub>).

## Frequently Asked Questions (FAQs)

Q1: What is Fermi level pinning and why is it a problem for Metal/MoS<sub>2</sub> contacts?

A1: Fermi level pinning (FLP) at the metal-MoS<sub>2</sub> interface is a phenomenon where the Schottky barrier height (SBH) becomes largely independent of the work function of the contact metal.<sup>[1]</sup><sup>[2]</sup><sup>[3]</sup> This is problematic because it prevents the formation of low-resistance Ohmic contacts, which are crucial for efficient charge carrier injection from the metal to the MoS<sub>2</sub> channel.<sup>[1]</sup><sup>[3]</sup> High contact resistance leads to poor device performance, including lower drive currents and higher power consumption. The pinning is often attributed to the formation of metal-induced gap states (MIGS) and interface dipoles.<sup>[2]</sup><sup>[4]</sup><sup>[5]</sup>

Q2: What are the common strategies to mitigate Fermi level pinning in MoS<sub>2</sub> devices?

A2: Several strategies have been developed to overcome Fermi level pinning at metal/MoS<sub>2</sub> contacts:

- **Insertion of Interfacial Layers:** Introducing a thin insulating or semi-metallic layer, such as titanium dioxide (TiO<sub>2</sub>)[3][6][7][8], hexagonal boron nitride (h-BN)[1], or graphene[9][10], between the metal and MoS<sub>2</sub> can effectively depin the Fermi level.[1] These layers can suppress the formation of MIGS and reduce the interaction between the metal and MoS<sub>2</sub>. [1][3]
- **Phase Engineering:** Locally converting the semiconducting 2H phase of MoS<sub>2</sub> to the metallic 1T phase at the contact regions can significantly reduce contact resistance.[11] The 1T phase provides a more efficient path for carrier injection into the 2H channel.
- **Use of 2D Metal Contacts (MXenes):** Utilizing 2D materials like MXenes (e.g., Ti<sub>3</sub>C<sub>2</sub>T<sub>x</sub>) as contact electrodes can create van der Waals interfaces with MoS<sub>2</sub>, which helps in alleviating Fermi level pinning.[12]
- **Local Pressurization:** Applying local pressure on the MoS<sub>2</sub> under the contact can induce a reversible semiconductor-to-metal transition, thereby lowering the contact resistance.[13]
- **Optimized Metal Deposition:** The conditions under which the metal contact is deposited, such as the vacuum level, can significantly impact the interface quality and contact resistance.[14][15][16]

Q3: How do I choose the right contact metal for my MoS<sub>2</sub> device?

A3: The choice of contact metal is crucial. While the Schottky-Mott rule suggests selecting a metal with a work function that aligns with the band edges of MoS<sub>2</sub>, Fermi level pinning complicates this.[1] For n-type MoS<sub>2</sub>, low work function metals are generally preferred. However, the chemical reactivity of the metal with MoS<sub>2</sub> is also a critical factor.[17][18][19][20] Some metals can react with MoS<sub>2</sub> and create defects, while others form cleaner van der Waals interfaces. It is often necessary to combine the choice of metal with a pinning mitigation strategy, such as using an interlayer.

Q4: What is the role of defects in Fermi level pinning at the MoS<sub>2</sub> interface?

A4: Defects in the MoS<sub>2</sub> lattice, such as sulfur vacancies, can play a significant role in Fermi level pinning.[21] These defects can introduce states within the bandgap of MoS<sub>2</sub>, which can pin the Fermi level. The quality of the MoS<sub>2</sub> film has been shown to dramatically impact the

extent of Fermi level pinning.[22] Subsurface defects, in particular, have been identified as dominant sources of charge transport and strong Fermi level pinning.[21]

## Troubleshooting Guides

### Issue 1: High Contact Resistance in Fabricated MoS<sub>2</sub> Transistors

- Symptom: The measured resistance of your device is dominated by the contacts, leading to low ON-current and poor device performance.
- Possible Cause: Strong Fermi level pinning at the metal/MoS<sub>2</sub> interface is creating a large Schottky barrier.
- Troubleshooting Steps:
  - Characterize the Interface: Use techniques like X-ray Photoelectron Spectroscopy (XPS) to analyze the chemical composition at the metal-MoS<sub>2</sub> interface to check for unwanted reactions or oxide formation.[14][15]
  - Implement an Interlayer: Introduce a thin depinning layer like TiO<sub>2</sub> or h-BN between your metal contact and the MoS<sub>2</sub>. This can be done using techniques like atomic layer deposition (ALD) or transfer of 2D materials.[1][6][8]
  - Consider Phase Engineering: If your experimental setup allows, attempt to locally induce the metallic 1T phase of MoS<sub>2</sub> in the contact regions using chemical treatments (e.g., organolithium) or laser irradiation.[11]
  - Optimize Metal Deposition: Ensure that the metal deposition is carried out under ultra-high vacuum (UHV) conditions to minimize the incorporation of impurities and the formation of oxides at the interface.[14][15][16]
  - Evaluate Different Contact Metals: Experiment with different contact metals, paying attention to both their work function and their reactivity with MoS<sub>2</sub>. [23][24]

### Issue 2: Inconsistent Device Performance and Large Device-to-Device Variation

- Symptom: Fabricated devices show a wide range of contact resistances and overall performance metrics.

- Possible Cause: Inhomogeneous MoS<sub>2</sub> film quality, variations in the metal-MoS<sub>2</sub> interface, or the presence of defects.
- Troubleshooting Steps:
  - Assess MoS<sub>2</sub> Quality: Characterize the structural quality of your MoS<sub>2</sub> films using techniques like Raman spectroscopy and Atomic Force Microscopy (AFM) to ensure uniformity and low defect density.[\[17\]](#)
  - Control the Fabrication Process: Standardize all fabrication steps, including lithography, etching, and metal deposition, to minimize process-induced variations.
  - Investigate the Role of Defects: Studies have shown that defects can dominate charge transport.[\[21\]](#) Consider pre-treating the MoS<sub>2</sub> surface to passivate defects before metal deposition.
  - Statistical Analysis: Fabricate a large number of devices to perform statistical analysis of the performance metrics. This can help identify if the variation is random or systematic.[\[15\]](#)

## Quantitative Data Summary

Table 1: Contact Resistance and Schottky Barrier Height for Different Mitigation Strategies

Mitigation Strategy	Metal Contact	Interlayer	Contact Resistance ( $\Omega \cdot \mu\text{m}$ )	Schottky Barrier Height (eV)	Pinning Factor (S)	Reference
None (Direct Contact)	Various	None	0.7 k - 10 k	Varies	~0.1	<a href="#">[11]</a> <a href="#">[25]</a>
Phase Engineering	Au	1T-MoS <sub>2</sub>	200 - 300	-	-	<a href="#">[11]</a>
Interlayer	Various	TiO <sub>2</sub>	~5.4 k	0.1	0.24	<a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a>
Al	h-BN	-	~0	-	<a href="#">[1]</a>	
Mg, In, Sc, Ti	Single-layer Graphene	-	-0.116 to -0.014	-	<a href="#">[9]</a>	
Ni	Ni-etched Graphene	~200	-	-	<a href="#">[26]</a>	
2D Metal Contact	Ti <sub>3</sub> C <sub>2</sub> T <sub>x</sub> (MXene)	None	-	0.121	0.87	<a href="#">[12]</a>
Optimized Deposition	Ni	None (UHV)	~500	-	-	<a href="#">[14]</a> <a href="#">[15]</a>
Au	None (UHV)	740	-	-	<a href="#">[16]</a>	
Local Pressurization	-	-	Up to 30-fold reduction	-	-	<a href="#">[13]</a>

## Experimental Protocols

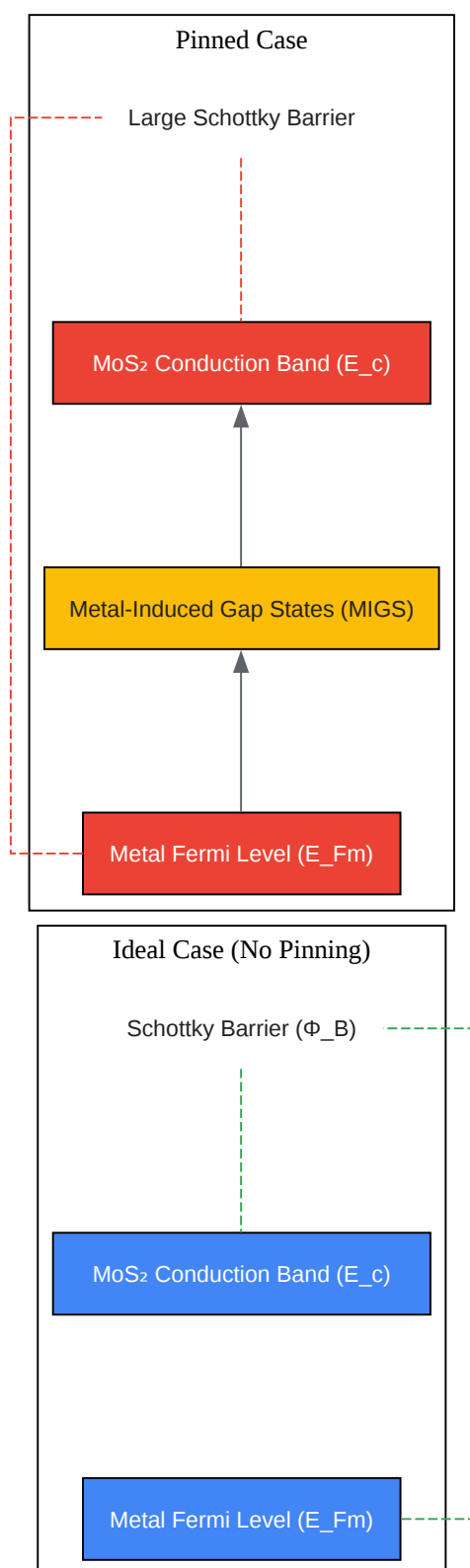
Protocol 1: Fabrication of MoS<sub>2</sub> Transistors with a TiO<sub>2</sub> Interlayer

- **Substrate Preparation:** Begin with a clean Si/SiO<sub>2</sub> substrate.
- **MoS<sub>2</sub> Flake Exfoliation/Transfer:** Mechanically exfoliate or transfer CVD-grown MoS<sub>2</sub> onto the substrate.
- **Contact Patterning:** Use electron beam lithography (EBL) or photolithography to define the source and drain contact regions.
- **TiO<sub>2</sub> Deposition:** Deposit an ultrathin layer of TiO<sub>2</sub> (e.g., 1 nm) using Atomic Layer Deposition (ALD). This allows for precise thickness control.
- **Metal Deposition:** Immediately following TiO<sub>2</sub> deposition, deposit the desired contact metal (e.g., Ti/Au) using electron beam evaporation or sputtering.
- **Lift-off:** Perform a lift-off process in a suitable solvent to remove the resist and excess metal, leaving the patterned contacts.
- **Annealing:** Anneal the device in a controlled environment (e.g., vacuum or inert gas) to improve the contact quality.

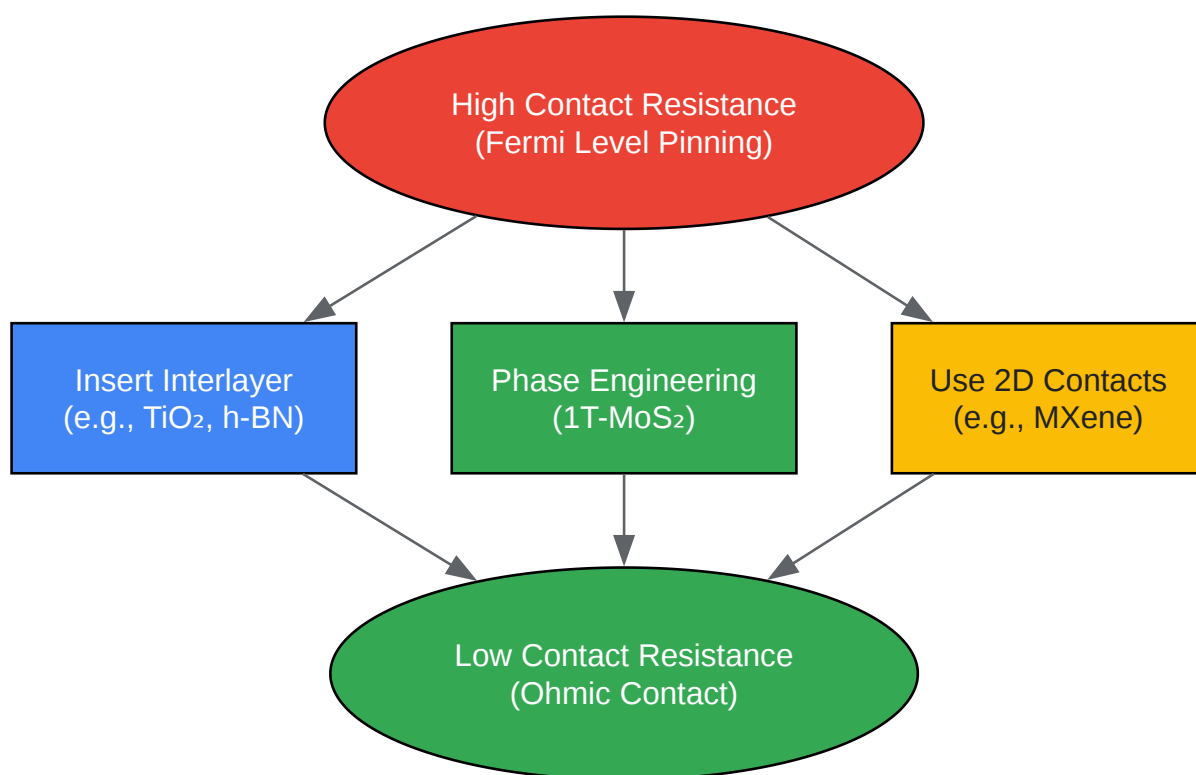
#### Protocol 2: Phase Engineering of MoS<sub>2</sub> Contacts

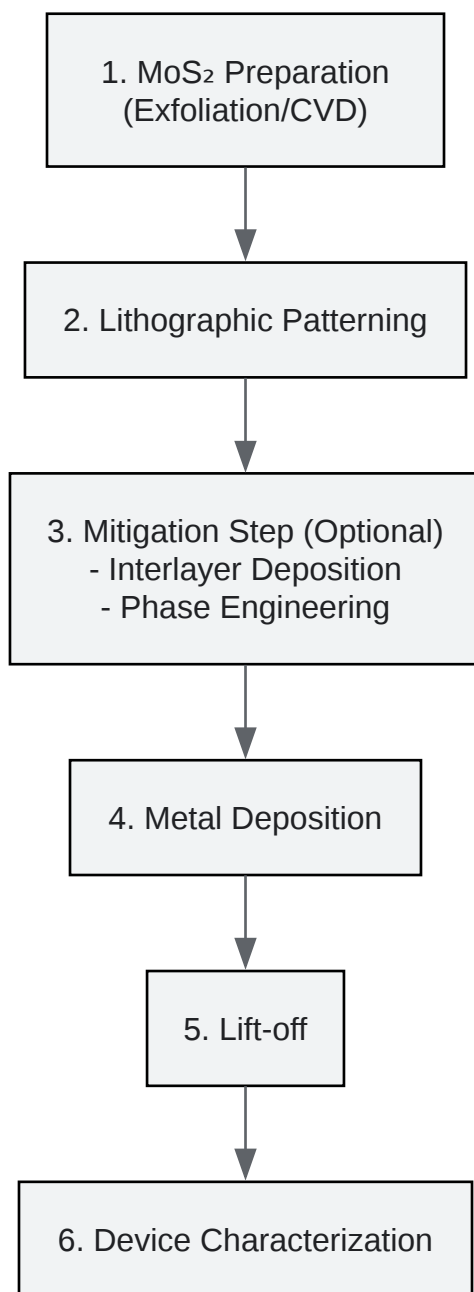
- **Device Fabrication:** Fabricate the MoS<sub>2</sub> transistor up to the point before contact metallization, with the contact areas on the MoS<sub>2</sub> exposed.
- **Chemical Treatment:** Immerse the device in an organolithium solution (e.g., n-butyl lithium in hexane) for a specific duration to induce the 2H to 1T phase transition in the exposed MoS<sub>2</sub> regions.
- **Quenching:** Quench the reaction by rinsing the sample with a suitable solvent.
- **Metallization:** Proceed with the deposition of the contact metal onto the phase-engineered regions.
- **Characterization:** Verify the phase transition using techniques like Raman spectroscopy or XPS.

## Visualizations









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